3-Acetyl-5,6-dichloroindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(5,6-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-4,13H,1H3 |
InChI Key |
LNXRZVBZHQSFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 5,6 Dichloroindole
Retrosynthetic Strategies for the 3-Acetyl-5,6-dichloroindole Framework
Retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials and synthetic routes. The primary disconnection strategies focus on the formation of the indole (B1671886) core and the introduction of the substituents at the C-3, C-5, and C-6 positions.
A common approach involves disconnecting the acetyl group at the C-3 position, leading to a 5,6-dichloroindole (B58420) intermediate. This disconnection is based on the well-established electrophilic substitution reactions at the C-3 position of the electron-rich indole ring. researchgate.net The subsequent challenge lies in the synthesis of the 5,6-dichloroindole core.
Further retrosynthetic analysis of 5,6-dichloroindole would disconnect the C-C and C-N bonds of the pyrrole (B145914) ring, suggesting precursors such as a suitably substituted aniline (B41778) and a two-carbon synthon. For instance, a 3,4-dichloroaniline (B118046) derivative could serve as a key precursor. Classical indole syntheses, such as the Fischer, Bartoli, or Madelung methods, can then be envisioned to construct the indole framework from such precursors. rsc.org
An alternative strategy involves disconnecting the C-5 and C-6 chlorine atoms, pointing towards a 3-acetylindole (B1664109) precursor. This approach would necessitate the development of a regioselective dichlorination method for the indole nucleus at the 5 and 6 positions.
Classical Approaches to Indole Ring Formation and Functionalization
Classical methods remain fundamental in the synthesis of indole derivatives, including this compound. These approaches typically involve the construction of the indole ring from acyclic precursors, followed by functionalization. rsc.org
Strategies for Constructing the Dichloroindole Core (e.g., Chlorination Methods at C-5 and C-6)
The synthesis of the 5,6-dichloroindole core is a critical step. One common strategy is the direct chlorination of an existing indole or a precursor. The challenge lies in achieving the desired regioselectivity at the C-5 and C-6 positions.
Electrophilic Chlorination: Direct chlorination of indole itself often leads to a mixture of products due to the high reactivity of the indole nucleus. However, by using specific chlorinating agents and controlling reaction conditions, the regioselectivity can be influenced. For instance, N-chlorosuccinimide (NCS) in the presence of a suitable solvent can be used for the chlorination of indoles. researchgate.net The use of tert-butyl hypochlorite (B82951) has also been reported for the synthesis of chlorinated indole derivatives. nih.gov Another approach involves the chlorination of a protected indole, such as 1-acyl-indoline, followed by deprotection and aromatization to yield the desired 5-chloro-indole. google.com Extending this to achieve 5,6-dichlorination would require further optimization.
From Dichloroaniline Precursors: A more controlled method involves starting with a pre-functionalized benzene (B151609) ring. For example, 3,4-dichloroaniline can be a key starting material for various indole syntheses, such as the Japp–Klingemann reaction, to construct the 5,6-dichloroindole ring system. rsc.org
| Starting Material | Reagent(s) | Product | Notes |
| Indoline | Benzoyl chloride, NaOH, Chlorine | 5-Chloro-indoline | Acylation followed by chlorination and subsequent saponification and dehydrogenation would be needed. google.com |
| 1-Acetyl-indoline | Chlorine, Acetic Acid | Mixture including 5-chloro-1-acetyl-indoline | Demonstrates electrophilic chlorination on a protected indole. google.com |
| Indole | Ethyl N,N-dichlorocarbamate | Mixture of chlorinated indoles | The product distribution depends on the reaction conditions. cdnsciencepub.com |
| 2-Oxindole | tert-Butyl hypochlorite | Chlorinated 2-oxindoles | Highlights the use of tBuOCl for chlorination of the indole core. nih.gov |
Regioselective Introduction of the Acetyl Group at C-3
The introduction of an acetyl group at the C-3 position of the 5,6-dichloroindole core is typically achieved through electrophilic acylation. The C-3 position of indole is the most nucleophilic and, therefore, the most reactive towards electrophiles. bhu.ac.in
Friedel-Crafts Acylation: This is the most common method for the C-3 acylation of indoles. nih.gov The reaction typically involves treating the 5,6-dichloroindole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂). researchgate.net To avoid potential side reactions like N-acylation, the indole nitrogen can be protected prior to acylation. nih.gov However, methods for direct C-3 acylation of unprotected indoles have also been developed. nih.govresearchgate.net
Vilsmeier-Haack Reaction: While typically used for formylation, the Vilsmeier-Haack reaction can be adapted for acylation, providing another route to 3-acylindoles. nih.gov
Other Acylation Methods: Other reagents and conditions have been explored for C-3 acylation, including the use of metal triflates as catalysts, which can offer advantages in terms of reactivity and reusability. nih.govresearchgate.net Brønsted acidic ionic liquids have also been employed to promote the direct C-3 acylation of N-unsubstituted indoles with acid anhydrides under microwave irradiation, presenting a greener alternative. rsc.orgrsc.org
| Indole Substrate | Acylating Agent | Catalyst/Conditions | Product |
| Indole | Acetic Anhydride | Y(OTf)₃, [BMI]BF₄, Microwave | 3-Acetylindole nih.gov |
| 5-Chloroindole | Acetic Anhydride | [(4-SO3H)BMIM]HSO₄, Microwave | 3-Acetyl-5-chloroindole rsc.orgrsc.org |
| N-unsubstituted indoles | Acid Anhydrides | Brønsted acidic ionic liquid | 3-Acylindoles rsc.orgrsc.org |
Contemporary and Green Chemistry Syntheses for this compound
Modern synthetic methods are increasingly focused on improving efficiency, selectivity, and environmental compatibility. These approaches often utilize metal catalysis and novel reaction pathways to construct and functionalize the indole core. ijnc.ir
Metal-Catalyzed Coupling Reactions in Indole Synthesis
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-C and C-N bonds, which are central to many indole syntheses. eie.grsioc-journal.cnsustech.edu.cnnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions like the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings. eie.gr For the synthesis of a 5,6-dichloroindole framework, a Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline, could be envisioned using a 1,2-dihalo-4-nitrobenzene derivative as a precursor. mdpi.com Similarly, intramolecular cyclization of o-alkynyl-N,N-dimethylanilines catalyzed by iridium complexes can afford 3-substituted indoles. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are also employed in various coupling reactions, sometimes offering a more cost-effective alternative to palladium.
These metal-catalyzed methods can offer high levels of chemo- and regioselectivity under milder reaction conditions compared to some classical methods.
Oxidative Cyclization and Halogenation Strategies
Oxidative methods provide alternative pathways for both indole formation and halogenation, often proceeding through different mechanisms than classical electrophilic substitutions.
Oxidative Cyclization: The synthesis of indoles can be achieved through the oxidative cyclization of suitable precursors. For example, the dehydrogenative cyclization of 2-vinylanilides can be accomplished electrocatalytically, avoiding the need for chemical oxidants. organic-chemistry.org
Oxidative Halogenation: Reagents like tert-butyl hypochlorite can act as both an oxidizing agent and a chlorine source, enabling the chlorooxidation of indoles to form chloro-oxindoles. nih.gov While not directly yielding this compound, these methods highlight modern approaches to incorporating chlorine into the indole scaffold. Decarboxylative halogenation of indolecarboxylic acids using hypervalent iodine(III) reagents is another contemporary strategy for introducing halogens. researchgate.net
The development of green and sustainable synthetic routes is an ongoing area of research. This includes the use of environmentally benign solvents, reusable catalysts, and processes that minimize waste generation. ijnc.irrsc.orgresearchgate.net The application of these principles to the synthesis of complex molecules like this compound is a key goal for modern organic chemistry.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 Acetyl 5,6 Dichloroindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Acetyl-5,6-dichloroindole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. thieme-connect.comcore.ac.uka2bchem.com
Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring protons.
In the ¹H NMR spectrum of a related compound, 3-acetyl-5-chloroindole, the acetyl protons present as a singlet at approximately 2.45 ppm. acs.org The indole (B1671886) protons appear in the aromatic region, with the H2 proton showing as a singlet around 8.14 ppm, the H4 proton as a doublet at 8.38 ppm (J = 2.9 Hz), and the H7 proton as a doublet of doublets at 7.22 ppm (J = 8.1, 2.2 Hz), with the NH proton appearing as a broad singlet at 12.10 ppm. acs.org For this compound, similar patterns are expected, with the specific chemical shifts influenced by the presence of the second chlorine atom.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include the acetyl carbonyl carbon, the acetyl methyl carbon, and the various carbons of the dichloroindole ring system. The specific chemical shifts are crucial for confirming the substitution pattern on the indole core.
Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 3-Acetyl-5-chloroindole | ¹H | 2.45 (s, 3H), 7.22 (dd, 1H), 7.49 (d, 1H), 8.14 (s, 1H), 8.38 (d, 1H), 12.10 (br s, 1H) acs.org |
| 5-Chloroindole | ¹³C | 101.26, 113.23, 119.57, 121.25, 123.87, 127.38, 129.21, 134.74 researchgate.net |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. core.ac.uka2bchem.com
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecule. This is particularly useful for tracing the connectivity within the indole ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. core.ac.uksci-hub.se
These 2D NMR techniques, when used in combination, provide a detailed and robust map of the molecular structure of this compound. sci-hub.se
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. core.ac.uka2bchem.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This allows for the unambiguous determination of the molecular formula of this compound as C₁₀H₇Cl₂NO.
Furthermore, by analyzing the fragmentation patterns in the mass spectrum, one can gain insights into the molecule's structure. Common fragmentation pathways for indole derivatives include the loss of the acetyl group and cleavages within the indole ring system. The isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum, further confirming the presence and number of chlorine atoms in the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. core.ac.uka2bchem.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H stretch: A sharp or broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H bond.
C=O stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the acetyl carbonyl group.
C-H stretch: Absorption bands in the 3000-3100 cm⁻¹ region for aromatic C-H bonds and below 3000 cm⁻¹ for the acetyl methyl C-H bonds.
C=C stretch: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic carbon-carbon double bonds of the indole ring.
C-Cl stretch: Characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3500 |
| C=O Stretch (Acetyl) | 1630 - 1680 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | < 800 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. core.ac.uk This technique can confirm the planarity of the indole ring system, the orientation of the acetyl group relative to the ring, and the exact bond lengths and angles within the molecule.
Furthermore, X-ray crystallography reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the acetyl C=O) and halogen bonding. While specific crystallographic data for this compound was not available in the search results, this method remains the gold standard for unambiguous structural determination in the solid phase. sci-hub.se
Computational Chemistry and Theoretical Investigations of 3 Acetyl 5,6 Dichloroindole
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values:
Red: Regions of most negative potential, indicating electron-rich areas, which are susceptible to electrophilic attack and are favorable for interacting with positive charges.
Blue: Regions of most positive potential, indicating electron-deficient areas, which are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile). The energy of the HOMO is related to the molecule's ionization potential.
LUMO: Represents the lowest energy site for accepting electrons and acts as an electron acceptor (electrophile). The energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability.
For 3-Acetyl-5,6-dichloroindole, the electron-withdrawing nature of the acetyl and dichloro substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole (B1671886). The distribution of these orbitals is also key; the HOMO is typically spread across the π-system of the indole ring, while the LUMO would likely have significant contributions from the acetyl group, particularly the carbonyl carbon.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. The table below illustrates the type of data generated from such an analysis.
| Parameter | Formula | Description |
|---|---|---|
| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |
Mechanistic Investigations of Biological Interactions and Molecular Targets of 3 Acetyl 5,6 Dichloroindole
Structure-Activity Relationship (SAR) Studies:An SAR analysis would have explored how the chemical structure of 3-Acetyl-5,6-dichloroindole and its analogues relates to their biological activity, providing insights for the potential design of more potent or specific compounds.
The absence of published research on this compound prevents a scientifically accurate and detailed discussion on these topics. While research exists for the broader class of indole (B1671886) derivatives, the user's specific instructions to focus solely on this compound cannot be fulfilled without the relevant primary research.
It is possible that research on this compound exists but has not been published, is part of proprietary research, or that the compound is primarily used as a chemical intermediate in the synthesis of other molecules and has not been a subject of extensive biological investigation itself.
Correlation of Structural Modifications with Biochemical and Cellular Effects
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a bioactive compound. This involves systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biochemical and cellular effects. While specific SAR studies for this compound are not extensively documented, general approaches can be inferred from studies on related indole compounds.
Key structural regions of this compound that could be targeted for modification include:
The Acetyl Group at the 3-Position: Altering the size, electronics, and hydrogen-bonding capacity of this group could significantly impact target binding. Modifications could include replacing the methyl group with larger alkyl or aryl groups, or converting the ketone to other functional groups like an oxime or a hydrazone.
The Indole Nitrogen (N-1): Substitution at the N-1 position with various alkyl or aryl groups can modulate the compound's physicochemical properties and potentially introduce new interactions with the target protein.
The biochemical and cellular effects of these synthesized analogs would then be assessed through a battery of in vitro and cell-based assays. These assays could measure parameters such as enzyme inhibition, receptor binding, modulation of specific signaling pathways, and effects on cell viability, proliferation, or apoptosis.
Table 2: Hypothetical Structural Modifications of this compound and Potential Effects
| Modification Site | Example Modification | Potential Impact on Activity |
| 3-Acetyl Group | Replacement with a larger acyl group | May enhance or decrease binding affinity depending on the size of the binding pocket. |
| 5,6-Dichloro Groups | Replacement with 5,6-difluoro groups | Could alter membrane permeability and electronic interactions with the target. |
| Indole N-1 | Addition of a methyl group | May increase lipophilicity and alter the hydrogen-bonding potential. |
By systematically correlating the structural changes with the observed biological effects, researchers can build a comprehensive SAR model. This model is invaluable for the rational design of more potent and selective analogs of this compound for further investigation.
Research Applications and Synthetic Utility of 3 Acetyl 5,6 Dichloroindole
3-Acetyl-5,6-dichloroindole as a Versatile Synthetic Building Block.semanticscholar.orgresearchgate.netchim.itmdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netfujifilm.com
This compound is widely recognized as a versatile synthetic building block in organic chemistry. cymitquimica.com The presence of the acetyl group and the dichloro-substituted benzene (B151609) ring allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecules. researchgate.netresearchgate.net The reactivity of the indole (B1671886) nucleus, coupled with the directing effects of the substituents, enables chemists to construct diverse molecular architectures. researchgate.netnih.gov
The 3-acylindole structure, in general, is a useful intermediate for the synthesis of various pharmaceuticals. mdpi.com The acylation of indoles is a fundamental transformation, and methods such as Friedel-Crafts acylation are commonly employed to introduce the acetyl group at the 3-position. mdpi.comresearchgate.net For instance, the acylation of 4- or 5-haloindoles with aliphatic acid anhydrides can produce 3-acylindoles in good yields. mdpi.com
A primary application of this compound is as a precursor for the synthesis of more complex heterocyclic systems. semanticscholar.orgrsc.org The acetyl group can undergo various reactions, such as condensation and cyclization, to form fused ring systems. researchgate.net For example, 3-acetylindoles can be used to synthesize indolo[2,3-b]quinolines, a class of compounds known for their biological activities. rsc.org
The Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds, can be adapted for reactions with 3-acetylindole (B1664109) derivatives, leading to the formation of new heterocyclic structures. researchgate.net The resulting β-haloenecarboxaldehyde derivatives are useful precursors for constructing various heterocyclic systems. researchgate.net
The development of new synthetic methodologies continues to expand the utility of this compound. For example, novel one-pot and tandem strategies that integrate redox and hydrogenation reactions have been developed to streamline the formation of complex indole derivatives from precursors like nitroarenes. rsc.org These advancements provide efficient routes to structurally diverse nitrogen-containing heterocycles. rsc.org
Table 1: Examples of Complex Heterocyclic Systems Derived from Indole Precursors
| Precursor | Reagents and Conditions | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 3-Acetyl-N-alkyl-2-chloroindoles | 2-Aminobenzophenone, PEG-400, visible light | N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines | rsc.org |
| N-Substituted-3-acetyl indole phenyl hydrazones | Vilsmeier-Haack reagent | Pyrazole-fused indoles | researchgate.net |
| 4-(2-Aryl-2-oxoethyl)-5-nitrophthalonitriles | Vilsmeier-Haack formylation followed by reduction | 3-Acyl-1-hydroxy-indole-5,6-dicarbonitriles | researchgate.net |
Indole derivatives, in general, are being explored for their potential in advanced organic materials. semanticscholar.orgnih.govrsc.org The delocalized π-electron system of the indole ring makes it an attractive scaffold for the development of materials with interesting electronic and photophysical properties. chim.it While specific research on this compound in this area is not extensively documented in the provided results, the broader class of indole derivatives has shown promise.
For example, indole-based compounds have been investigated as organic photoactuators and in the construction of dyes. chim.it The introduction of an indole derivative into a molecule can significantly influence its absorption properties. chim.it Furthermore, the potential for functionalization at various positions on the indole ring allows for the fine-tuning of the material's properties for applications in organic electronics. nih.govrsc.org
Development of Analytical Methods for Detection and Quantification in Research Samples.researchgate.netlookchem.com
The detection and quantification of indole derivatives, including halogenated compounds like this compound, are crucial for their study in various research contexts. researchgate.net Analytical techniques such as chromatography and mass spectrometry are essential tools for this purpose.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for the separation, identification, and quantification of indole compounds. frontiersin.orgresearchgate.netresearchgate.net For instance, GC-MS has been used to unequivocally identify 4-chloroindole-3-acetic acid methyl ester in plant samples. researchgate.net The development of specific analytical protocols, often involving a combination of extraction, purification (such as immunoaffinity extraction), and instrumental analysis, is key to accurately measuring the levels of these compounds in complex biological matrices. researchgate.netresearchgate.net
The fragmentation patterns observed in mass spectrometry provide valuable structural information. For example, in the negative electrospray ionization (ESI) mass spectrometry of 3-substituted indole compounds, characteristic fragments can be observed that aid in their identification. mdpi.com For chlorinated indoles, the isotopic pattern of chlorine provides a distinct signature in the mass spectrum. mdpi.com
Table 2: Analytical Techniques for Indole Derivatives
| Analytical Technique | Application | Key Features | Reference(s) |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of IAA and its conjugates. | Coupled with spectrofluorometric or mass spectrometric detection for high sensitivity and selectivity. | frontiersin.orgresearchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile or derivatized indole compounds. | Provides structural information through mass fragmentation patterns. | researchgate.netresearchgate.net |
| Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) | Structural analysis of auxin metabolites. | Offers high resolution and mass accuracy for confident identification. | mdpi.com |
Future Directions and Emerging Research Avenues for 3 Acetyl 5,6 Dichloroindole
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-acetylindoles has traditionally been approached through methods like Friedel-Crafts acylation. However, modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. Future research into the synthesis of 3-Acetyl-5,6-dichloroindole will likely concentrate on these innovative strategies.
Furthermore, the principles of "green chemistry" are becoming central to pharmaceutical manufacturing. This involves the use of less hazardous solvents, reducing energy consumption, and utilizing catalytic reagents over stoichiometric ones. Future synthetic routes for this compound and its analogs will likely be designed with these principles in mind to ensure sustainability.
Table 1: Comparison of Synthetic Approaches for 3-Acetylindole (B1664109) Derivatives
| Method | Description | Potential Advantages for this compound |
| Classical Friedel-Crafts Acylation | Involves the reaction of an indole (B1671886) with an acylating agent in the presence of a Lewis acid catalyst. | Well-established and understood methodology. |
| Transition-Metal Catalysis | Utilizes catalysts like palladium or copper to facilitate the acylation of the indole ring. tandfonline.com | High selectivity, milder reaction conditions, and potentially higher yields. |
| One-Pot Synthesis | Combines multiple synthetic steps into a single reaction vessel. thepharmajournal.com | Increased efficiency, reduced waste, and lower operational costs. |
| Green Chemistry Approaches | Employs environmentally friendly solvents, catalysts, and reaction conditions. | Reduced environmental impact and improved safety profile of the synthesis. |
Advanced Computational Modeling for Predictive Research in Structure-Activity Relationships
Computational chemistry has emerged as an indispensable tool in modern drug discovery, accelerating the process and reducing costs. espublisher.com For this compound, advanced computational modeling can provide significant insights into its structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. espublisher.com By developing mathematical models that correlate the chemical structure of indole derivatives with their biological activity, researchers can predict the potency of novel analogs of this compound before they are synthesized. researchgate.net This allows for the rational design of more effective compounds.
Molecular docking simulations are another powerful computational technique. derpharmachemica.com These studies can predict how this compound and its derivatives bind to the active sites of various biological targets. researchgate.net This information is crucial for understanding the mechanism of action and for designing compounds with improved binding affinity and selectivity. The use of in silico approaches to design indole derivatives as potential enzyme inhibitors has been successfully demonstrated. espublisher.com
Molecular dynamics simulations can further enhance these studies by providing insights into the stability and conformational changes of the drug-target complex over time. orientjchem.org The integration of these computational methods will be instrumental in guiding the future development of this compound-based therapeutics.
Table 2: Computational Tools in Drug Discovery for Indole Derivatives
| Computational Tool | Application for this compound | Expected Outcome |
| QSAR | Predict the biological activity of novel derivatives based on their structural features. espublisher.comresearchgate.net | Identification of key structural motifs for enhanced potency. |
| Molecular Docking | Simulate the binding of the compound to the active site of biological targets. derpharmachemica.comresearchgate.net | Elucidation of the binding mode and potential mechanism of action. |
| Molecular Dynamics | Analyze the dynamic behavior and stability of the compound-target complex. orientjchem.org | Understanding of the conformational changes and interaction stability. |
Diversification of Biological Targets for Mechanistic Investigation
The indole scaffold is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netthepharmajournal.comjchr.org While the precise biological profile of this compound is still under investigation, its structural features suggest a vast potential for therapeutic applications. The presence of chlorine atoms, for instance, has been shown to enhance the antibacterial properties of some organic compounds. frontiersin.org
Future research should aim to diversify the range of biological targets investigated for this compound. Given that various indole derivatives have shown activity against targets such as protein kinases, tubulin, and viral enzymes, these represent logical starting points for screening this compound. mdpi.com For example, N-arylsulfonyl-3-acetylindoles have demonstrated anti-HIV activity.
Moreover, exploring its effects on different cancer cell lines could uncover novel anticancer properties. Mechanistic studies, including apoptosis and cell cycle arrest assays, will be crucial in understanding how the compound exerts its effects. A comprehensive investigation into its potential as an anti-inflammatory agent is also warranted, as many 3-acetylindole derivatives have shown promise in this area. thepharmajournal.com
Integration with High-Throughput Screening for Identification of New Mechanistic Leads
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. researchgate.net Integrating this compound and a library of its derivatives into HTS campaigns can significantly accelerate the identification of new mechanistic leads. sigmaaldrich.com
The development of diverse chemical libraries based on the this compound scaffold is a key first step. researchgate.net These libraries can then be screened against a wide range of biological targets using automated HTS platforms. This approach has been successfully used to screen libraries of other indole compounds, leading to the discovery of novel bioactive agents. rsc.orgqut.edu.au
The data generated from HTS can provide valuable preliminary information on the compound's biological activity and selectivity. Hits from these screens can then be further validated and optimized through more detailed mechanistic studies and medicinal chemistry efforts. This iterative process of screening and optimization is a cornerstone of modern drug discovery and will be essential for unlocking the full therapeutic potential of this compound.
Q & A
Basic: What are the standard synthetic routes for 3-Acetyl-5,6-dichloroindole, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves cyclization of substituted indole precursors followed by acetylation. For example, chlorinated indole derivatives (e.g., 6-chloroindole ) can undergo Friedel-Crafts acetylation using acetyl chloride in the presence of Lewis acids like AlCl₃. Reaction efficiency is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity.
Key Data:
- Optimal Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hr reaction time.
- Yield Optimization : Use of excess acetylating agent (1.2–1.5 equivalents) improves yield to ~65–75% .
Advanced: How can conflicting NMR and mass spectrometry data be resolved when characterizing this compound?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected proton splitting) and mass spectra (e.g., molecular ion mismatch) often arise from impurities or solvent interactions. To resolve this:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks .
- 2D NMR : Perform HSQC or HMBC to confirm connectivity and rule out tautomeric forms.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₇Cl₂NO) with <2 ppm error .
Example Workflow :
| Technique | Purpose | Expected Outcome |
|---|---|---|
| ¹³C NMR | Confirm carbonyl (C=O) presence | Peak at ~190–200 ppm |
| HRMS | Verify molecular ion [M+H]⁺ | m/z = 244.9972 |
Basic: What in vitro assays are suitable for assessing the anti-proliferative effects of this compound?
Methodological Answer:
Standard assays include:
- MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HepG2 or Huh7) over 48–72 hr .
- Colony Formation Assay : Quantifies long-term proliferation inhibition.
- Western Blotting : Evaluates downstream signaling (e.g., Akt phosphorylation, Twist1 expression) .
Critical Parameters : - Dose Range : 1–100 µM to establish IC₅₀.
- Controls : Include untreated cells and a reference inhibitor (e.g., LY294002 for Akt) .
Advanced: How do substituent positions (e.g., 5,6-dichloro vs. 4,5-dichloro) influence the bioactivity of 3-acetylindole derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies require:
- Comparative Synthesis : Synthesize analogs with varied halogen positions (e.g., 4,5-dichloro vs. 5,6-dichloro).
- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., electron-withdrawing Cl groups altering indole ring reactivity) .
- Biological Testing : Compare IC₅₀ values across analogs in proliferation assays .
Data Interpretation :
| Substituent Position | Akt Inhibition (%) | Twist1 Downregulation (Fold) |
|---|---|---|
| 5,6-dichloro | 78 ± 5 | 2.3 |
| 4,5-dichloro | 45 ± 7 | 1.1 |
Basic: What analytical techniques are essential for purity assessment of this compound?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .
- Melting Point Analysis : Compare observed mp (e.g., 140–146°C) with literature values .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How should researchers address contradictions in biological assay reproducibility across laboratories?
Methodological Answer:
- Standardized Protocols : Adopt uniform cell culture conditions (e.g., serum concentration, passage number) .
- Inter-Lab Validation : Share aliquots of the compound and control reagents (e.g., Akt inhibitors) .
- Statistical Analysis : Apply ANOVA or t-tests with Bonferroni correction to assess significance of discrepancies .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetyl chloride fumes .
- Waste Disposal : Halogenated organic waste containers for chlorinated byproducts .
Advanced: How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor or SwissADME to estimate cytochrome P450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., deacetylation, glucuronidation) .
- Validation : Compare predictions with in vitro liver microsome assays .
Basic: What spectroscopic methods confirm the acetyl group position in this compound?
Methodological Answer:
- ¹H NMR : Acetyl protons appear as a singlet at δ 2.6–2.8 ppm.
- IR Spectroscopy : C=O stretch at ~1680–1700 cm⁻¹ .
- X-ray Crystallography : Definitive confirmation of substituent positions .
Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
